molecular formula C11H10ClF3OS B14058341 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14058341
M. Wt: 282.71 g/mol
InChI Key: AGVBMUMKJUILSU-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is a chlorinated arylketone featuring a trifluoromethyl (CF₃) and methylthio (SCH₃) substituent on the aromatic ring. The CF₃ group is strongly electron-withdrawing, while the SCH₃ group exhibits moderate electron-donating properties due to sulfur’s polarizability.

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-chloro-1-[3-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)7-4-3-5-8(17-2)9(7)11(13,14)15/h3-5,10H,1-2H3

InChI Key

AGVBMUMKJUILSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)C(F)(F)F)Cl

Origin of Product

United States

Biological Activity

1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one, a compound with notable chemical properties, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12ClF3OS
  • Molecular Weight : 303.74 g/mol

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Cytotoxicity : Studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values range from 3.6 µM to 11.0 µM, indicating potent cytotoxic effects against these cell lines .
  • Cell Cycle Arrest : The compound has been shown to cause G0/G1 and G2/M phase arrest in the cell cycle. This effect is p53-independent, suggesting alternative pathways are involved in mediating its effects .

Cytotoxic Activity

A detailed analysis of the cytotoxic effects of this compound was conducted using the MTT assay. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HCT-1163.6Apoptosis induction
MCF-75.0Cell cycle arrest
HeLa11.0Apoptosis and cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the presence of trifluoromethyl and methylthio groups significantly enhances the compound's cytotoxic activity. Modifications to the phenyl ring also influence its efficacy against different cancer cell lines .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : In a study involving HCT-116 cells, treatment with the compound resulted in a marked increase in apoptosis markers, including cleaved caspase-3 and PARP, indicating effective induction of programmed cell death .
  • Combination Therapy : A combination of this compound with existing chemotherapeutic agents showed synergistic effects, enhancing overall cytotoxicity and reducing required dosages of standard treatments like cisplatin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electron-Withdrawing Groups (CF₃, Cl): The trifluoromethyl group in the target compound enhances electrophilicity at the ketone carbonyl, making it more reactive toward nucleophilic attack compared to methoxy (OCH₃) or methyl (CH₃) analogs .
  • Methylthio (SCH₃) vs.
  • Hydrazinylidene Derivatives: Compounds like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit tautomerism, enabling applications in coordination chemistry or as intermediates in heterocycle synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data*
Compound Name Melting Point (°C) Solubility Stability Notes Reference
1-Chloro-1-(3-(methylthio)-2-(CF₃)phenyl)propan-2-one Not reported Likely lipophilic CF₃ enhances thermal stability
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 160–162 Moderate in DMSO Crystalline; stable under anhydrous conditions
1-(3-(Trifluoromethyl)phenyl)propan-2-one Not reported Soluble in acetone Used in pharmaceutical intermediates
3-Chloro-1-(thiophen-2-yl)propan-1-one Not reported Soluble in CH₂Cl₂ Sensitive to moisture

*Data inferred from synthesis yields, analytical methods (NMR, IR), and structural analogs.

Key Observations:
  • Lipophilicity: The CF₃ and SCH₃ groups in the target compound likely increase lipophilicity compared to hydroxyl or amino-substituted analogs, impacting bioavailability in pharmaceutical contexts .
  • Crystallinity: Hydrazinylidene derivatives (e.g., ) exhibit well-defined crystal structures due to hydrogen bonding, whereas steric bulk from CF₃ or cyclopropyl groups may reduce crystallinity .

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